3-phenethyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-phenethyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has phenethyl and benzyl groups attached, as well as a trifluoromethyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as electrophilic and nucleophilic substitutions. The presence of the trifluoromethyl group might also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of the trifluoromethyl group would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Characterization
- Research on compounds related to 3-phenethyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione often focuses on synthesizing various derivatives and analyzing their chemical properties. For instance, studies have successfully synthesized derivatives like indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione through multi-component reactions using efficient catalysts (Ghashang et al., 2017). Such research is crucial for understanding the fundamental chemistry of these compounds and exploring their potential applications.
Applications in Heterocyclic Chemistry
- The realm of heterocyclic chemistry, which involves compounds with rings that contain atoms other than carbon, is a significant area of application for these compounds. Studies have developed methodologies for creating fused heterocyclic structures, such as pyrazolo[3,4-b]pyridines, using one-pot, multi-component condensation reactions (Rahmati & Khalesi, 2012). These methodologies are valuable for synthesizing novel heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals.
Photophysical Properties and Sensing Applications
- Research into the photophysical properties of pyrimidine-phthalimide derivatives, which share a structural similarity with the compound , has shown potential for applications like pH sensing (Yan et al., 2017). The development of these compounds as colorimetric pH sensors showcases the broad utility of pyrido-pyrimidine derivatives in sensor technologies and material sciences.
Urease Inhibition and Potential Biological Activities
- Derivatives of pyrido-pyrimidine have been explored for their urease inhibition activity, which is significant in medicinal chemistry. Compounds like 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione have shown varying degrees of urease inhibition, indicating potential biological activities (Rauf et al., 2010). This highlights the potential of these compounds in developing new therapeutic agents.
Future Directions
Properties
IUPAC Name |
3-(2-phenylethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O2/c24-23(25,26)18-9-4-8-17(14-18)15-29-19-10-5-12-27-20(19)21(30)28(22(29)31)13-11-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJASWINPIQBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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